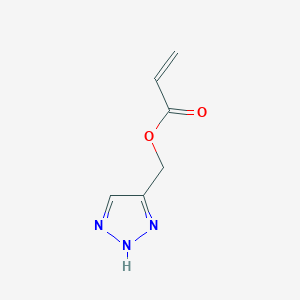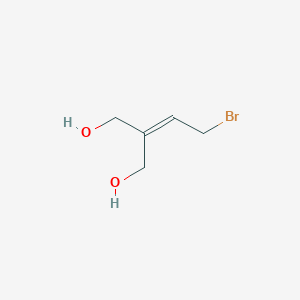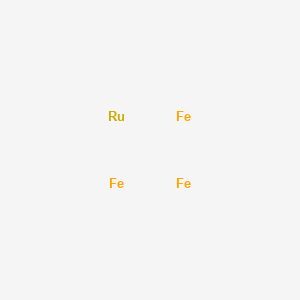
Iron;ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-ruthenium compounds are intermetallic compounds that combine the properties of both iron and ruthenium. These compounds are known for their catalytic properties, particularly in the synthesis of ammonia and other industrial processes. The combination of iron and ruthenium results in unique structural and electronic properties that make these compounds highly effective in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron-ruthenium compounds can be synthesized through various methods, including the reduction of mixed oxides and the deposition-precipitation route. For instance, a common method involves mixing aqueous solutions of ruthenium hydroxide chloride and iron nitrate, followed by precipitation with an aqueous solution of ammonia at a specific pH. The resulting precipitate is then dried and calcined at high temperatures to form the desired iron-ruthenium compound .
Industrial Production Methods: In industrial settings, iron-ruthenium catalysts are often produced by reducing iron-ruthenium oxide systems. This process involves the reduction of the oxide system at controlled temperatures to form intermetallic nanoclusters with high catalytic activity. The reduction conditions, such as temperature and hydrogen concentration, are carefully optimized to achieve the desired catalytic properties .
Análisis De Reacciones Químicas
Types of Reactions: Iron-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and ruthenium, as well as the reaction conditions.
Common Reagents and Conditions:
Oxidation: Iron-ruthenium compounds can be oxidized to form oxides such as iron-ruthenium oxide.
Reduction: The reduction of iron-ruthenium oxides to form intermetallic compounds is a common reaction.
Major Products: The major products formed from these reactions include iron-ruthenium oxides, intermetallic compounds, and various coordination complexes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Iron-ruthenium compounds have a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of iron-ruthenium compounds varies depending on their specific application. In catalytic processes, these compounds facilitate chemical reactions by providing active sites for reactants to interact and form products. The unique electronic properties of iron and ruthenium contribute to their high catalytic activity .
In biological applications, ruthenium complexes can mimic iron and bind to transferrin receptors, which are overexpressed in cancer cells. This selective binding allows ruthenium complexes to enter cancer cells and interact with DNA, leading to apoptosis . The ability of ruthenium to undergo redox reactions also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Iron-Platinum Compounds: Known for their catalytic activity in hydrogenation and oxidation reactions.
Iron-Palladium Compounds: Used in various catalytic processes, including hydrogenation and carbon-carbon coupling reactions.
Iron-ruthenium compounds stand out due to their high catalytic activity and stability, making them particularly valuable in industrial and scientific applications .
Propiedades
Número CAS |
823185-61-1 |
|---|---|
Fórmula molecular |
Fe3Ru |
Peso molecular |
268.6 g/mol |
Nombre IUPAC |
iron;ruthenium |
InChI |
InChI=1S/3Fe.Ru |
Clave InChI |
BJJQUYWKZBDEBC-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


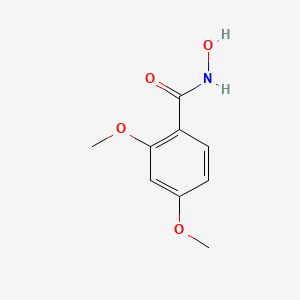
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
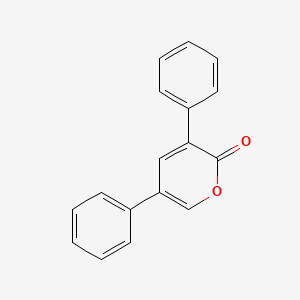
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
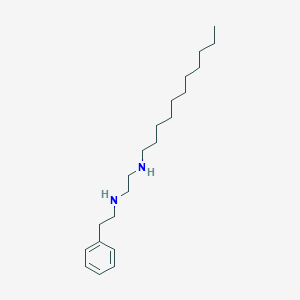
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

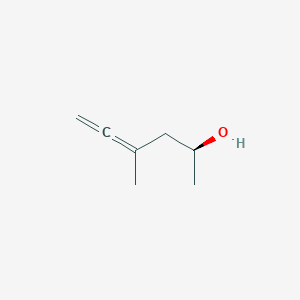
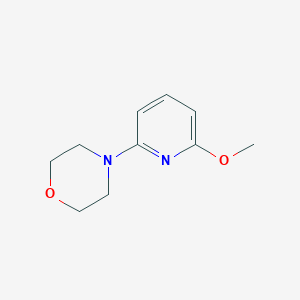
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
